molecular formula C11H11ClF4N2 B12220455 5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

Cat. No.: B12220455
M. Wt: 282.66 g/mol
InChI Key: JHSPAGMDZKUYAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . The reaction conditions often require the use of a base and a solvent like dichloromethane or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) in the pyridine ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of their activity . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine is unique due to the presence of both a piperidine ring and a trifluoromethyl group, which enhances its chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H11ClF4N2

Molecular Weight

282.66 g/mol

IUPAC Name

5-chloro-3-fluoro-2-[4-(trifluoromethyl)piperidin-1-yl]pyridine

InChI

InChI=1S/C11H11ClF4N2/c12-8-5-9(13)10(17-6-8)18-3-1-7(2-4-18)11(14,15)16/h5-7H,1-4H2

InChI Key

JHSPAGMDZKUYAL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(F)(F)F)C2=C(C=C(C=N2)Cl)F

Origin of Product

United States

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